molecular formula C12H15NO3 B12287794 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid

3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid

Cat. No.: B12287794
M. Wt: 221.25 g/mol
InChI Key: FEYJHOXPZXHBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid is a compound that features a benzofuran ring, which is a versatile structure found in many biologically active molecules.

Preparation Methods

The synthesis of 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid typically involves the construction of the benzofuran ring followed by the introduction of the amino and butyric acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as catalytic hydrogenation and the use of protecting groups are often employed to achieve these goals .

Chemical Reactions Analysis

3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated compounds .

Scientific Research Applications

3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid include other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound with applications in phototherapy.

    Angelicin: Known for its anticancer properties.

What sets this compound apart is its unique combination of the benzofuran ring with the amino and butyric acid groups, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-amino-4-(2,3-dihydro-1-benzofuran-6-yl)butanoic acid

InChI

InChI=1S/C12H15NO3/c13-10(7-12(14)15)5-8-1-2-9-3-4-16-11(9)6-8/h1-2,6,10H,3-5,7,13H2,(H,14,15)

InChI Key

FEYJHOXPZXHBNG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(CC(=O)O)N

Origin of Product

United States

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